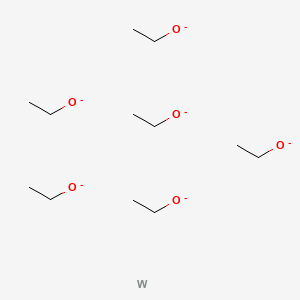

Wolfram(VI)-ethoxid

Übersicht

Beschreibung

Tungsten (VI) ethoxide, with the chemical formula C12H30O6W , is a compound used in various applications. It finds utility in nano-materials, thin films, display and imaging technologies, optics, and glasses. Additionally, it serves as an intermediate for sol-gel coatings .

Synthesis Analysis

Tungsten (VI) ethoxide can be synthesized using various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), sol-gel, solvothermal, and hydrothermal techniques .Molecular Structure Analysis

The empirical formula of tungsten (VI) ethoxide is C12H30O6W . It has an unusual oxygen defect structure and strong local surface plasma resonance (LSPR), which contributes to its photoabsorption properties in the near-infrared (NIR) region .Chemical Reactions Analysis

Tungsten (VI) ethoxide can participate in various chemical reactions, including those involved in sol-gel processes, thin film deposition, and gas sensor applications .Wissenschaftliche Forschungsanwendungen

Nanomaterialien und Dünnschichten

Wolfram(VI)-ethoxid wird bei der Herstellung von Nanomaterialien und Dünnschichten verwendet, die aufgrund ihrer einzigartigen elektrischen, optischen und mechanischen Eigenschaften in verschiedenen Hightech-Anwendungen unerlässlich sind .

Anzeige- und Bildgebungstechnik

Diese Verbindung spielt eine Rolle in der Anzeige- und Bildgebungstechnik. Sie wird bei der Entwicklung von Komponenten verwendet, die eine präzise Steuerung von Licht und Bildprojektion erfordern .

Optik und Gläser

In der Optik wird this compound verwendet, um Materialien mit bestimmten Lichtbrechungseigenschaften zu erzeugen, die für Linsen und andere optische Komponenten entscheidend sind .

Röntgenbildschirmschichten

Es wird auch bei der Herstellung von Leuchtstoffen für Röntgenbildschirme verwendet, wodurch die Qualität und Klarheit der Röntgenbildgebung verbessert wird .

Feuerfestes Gewebe

this compound trägt zur Feuerfestigkeit von Geweben bei und verbessert die Sicherheit in verschiedenen Anwendungen, in denen Feuerbeständigkeit erforderlich ist .

Gassensoren

Diese Verbindung ist an der Entwicklung von Gassensoren beteiligt, die verschiedene Gase in der Umwelt erfassen und messen, was für die Sicherheit und Umweltüberwachung von entscheidender Bedeutung ist .

Sol-Gel-Beschichtungen

Als Zwischenprodukt für Sol-Gel-Beschichtungen wird this compound verwendet, um schützende oder funktionelle Beschichtungen auf Oberflächen durch einen chemischen Prozess zu erzeugen, der kleine Moleküle in ein festes Material umwandelt .

Photokatalyse und Krebstherapie

Obwohl nicht direkt mit this compound erwähnt, haben wolframhaltige Materialien wie W18O49-Nanostrukturen Anwendungen in der Photokatalyse und Krebstherapie aufgrund ihrer einzigartigen Eigenschaften . Es ist plausibel, dass this compound an der Synthese dieser Materialien beteiligt sein könnte.

Wirkmechanismus

Target of Action

Tungsten (VI) ethoxide primarily targets molybdenum-dependent enzymes . It displaces molybdenum in these enzymes, leading to their inhibition . These enzymes include xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .

Mode of Action

Tungsten (VI) ethoxide interacts with its targets by displacing molybdenum in molybdenum-dependent enzymes . This displacement leads to an inhibition of the activities of these enzymes .

Biochemical Pathways

The inhibition of molybdenum-dependent enzymes by Tungsten (VI) ethoxide affects several biochemical pathways. For instance, it leads to disturbances in the sulfur and xanthine metabolism, resulting in high xanthine and low cystine and uric acid concentrations in plasma and urine .

Pharmacokinetics

It is known that tungsten interferes with the absorption of molybdenum and increases its excretion with the urine .

Result of Action

The displacement of molybdenum in molybdenum-dependent enzymes by Tungsten (VI) ethoxide leads to an increased sensitivity to sulfite . This results in disturbances in the sulfur and xanthine metabolism .

Safety and Hazards

Zukünftige Richtungen

Ongoing research aims to explore the potential of tungsten-oxide-based nanomaterials, including tungsten (VI) ethoxide, in fields such as NIR light-shielding, pyroelectric devices, water evaporation, photocatalysis, and energy-related applications. Further investigations will likely lead to practical applications and advancements in this rapidly growing field .

Biochemische Analyse

Biochemical Properties

Tungsten (VI) ethoxide plays a significant role in biochemical reactions, particularly in the synthesis of nanomaterials and thin films. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of tungsten-based compounds. The compound’s interaction with enzymes such as oxidoreductases and transferases is crucial for its catalytic activity. Tungsten (VI) ethoxide acts as a precursor in the synthesis of tungsten oxide nanoparticles, which are known for their catalytic properties in biochemical reactions .

Cellular Effects

Tungsten (VI) ethoxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of certain cell types. For instance, tungsten-based compounds have been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, Tungsten (VI) ethoxide can modulate cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Tungsten (VI) ethoxide involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, Tungsten (VI) ethoxide can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby affecting the redox balance within cells . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tungsten (VI) ethoxide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tungsten (VI) ethoxide can degrade over time, leading to the formation of tungsten oxide nanoparticles . These nanoparticles can have distinct biochemical properties and may exert different effects on cells compared to the parent compound. Long-term exposure to Tungsten (VI) ethoxide has been associated with changes in cellular morphology and function.

Dosage Effects in Animal Models

The effects of Tungsten (VI) ethoxide in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used for therapeutic purposes. At high doses, Tungsten (VI) ethoxide can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced. It is essential to determine the optimal dosage to minimize toxicity while maximizing its therapeutic potential.

Metabolic Pathways

Tungsten (VI) ethoxide is involved in various metabolic pathways, including those related to the synthesis and degradation of tungsten-based compounds. The compound interacts with enzymes such as oxidoreductases and transferases, facilitating the conversion of tungsten (VI) ethoxide to tungsten oxide nanoparticles . These nanoparticles can further participate in redox reactions and other biochemical processes. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of Tungsten (VI) ethoxide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Tungsten (VI) ethoxide can also interact with binding proteins, which facilitate its transport to specific tissues and organs. The compound’s localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

Tungsten (VI) ethoxide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . The subcellular localization of Tungsten (VI) ethoxide is critical for understanding its mechanism of action and its effects on cellular processes.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Tungsten (VI) ethoxide can be achieved through the reaction of Tungsten hexachloride with ethanol in the presence of a base.", "Starting Materials": [ "Tungsten hexachloride", "Ethanol", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Add Tungsten hexachloride to a flask containing ethanol and base", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with ethanol to remove any impurities", "Dry the solid under vacuum to obtain Tungsten (VI) ethoxide" ] } | |

CAS-Nummer |

62571-53-3 |

Molekularformel |

C12H36O6W |

Molekulargewicht |

460.25 g/mol |

IUPAC-Name |

ethanol;tungsten |

InChI |

InChI=1S/6C2H6O.W/c6*1-2-3;/h6*3H,2H2,1H3; |

InChI-Schlüssel |

FIYYPCHPELXPMO-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |

Kanonische SMILES |

CCO.CCO.CCO.CCO.CCO.CCO.[W] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

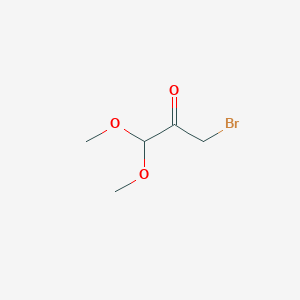

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

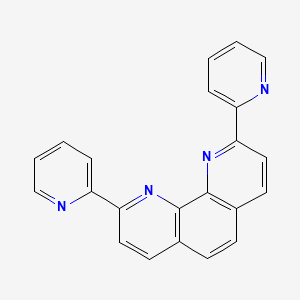

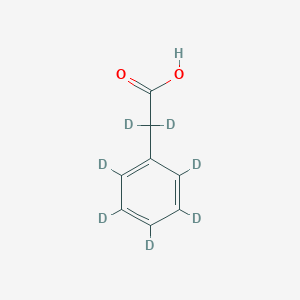

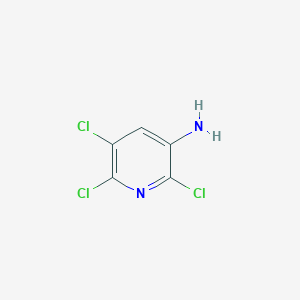

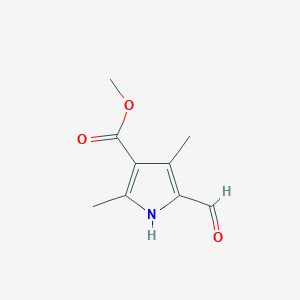

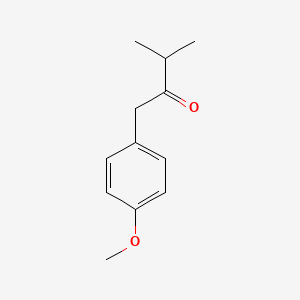

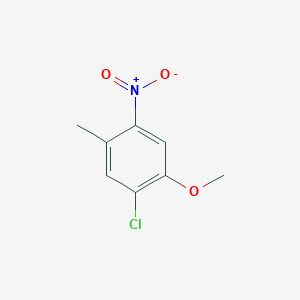

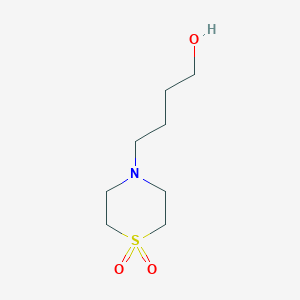

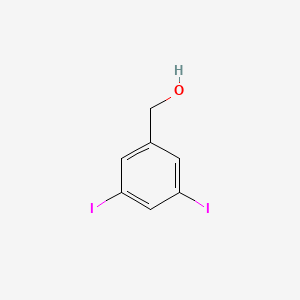

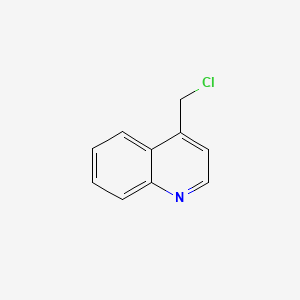

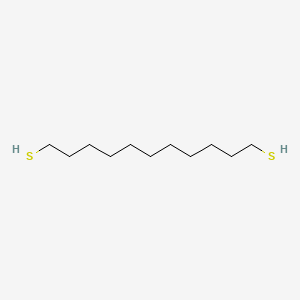

Feasible Synthetic Routes

Q & A

Q1: What is Tungsten (VI) ethoxide primarily used for in materials science?

A1: Tungsten (VI) ethoxide serves as a versatile precursor for synthesizing various tungsten-based nanomaterials. Researchers utilize it to create tungsten oxide (WO3) [, , , ], tungsten bronzes (doped tungsten oxides) [, ], and metallic tungsten nanoparticles []. These materials find applications in diverse fields, including catalysis, gas sensing, and electrochromic devices.

Q2: How does the choice of synthesis method impact the characteristics of tungsten oxide nanoparticles produced using Tungsten (VI) ethoxide?

A2: The morphology and properties of tungsten oxide nanoparticles synthesized using Tungsten (VI) ethoxide are significantly influenced by the chosen synthesis method. For instance, flame spray pyrolysis (FSP) yields spherical nanoparticles with varying sizes depending on the doping levels of platinum []. In contrast, continuous flow synthesis can produce nanoplates []. Controlling the synthesis parameters allows researchers to tailor the material properties for specific applications.

Q3: Can you elaborate on the role of Tungsten (VI) ethoxide in the creation of doped tungsten oxide materials?

A3: Tungsten (VI) ethoxide acts as the primary source of tungsten in synthesizing doped tungsten oxide materials like tungsten-doped vanadium dioxide [, ]. When combined with dopant precursors like platinum (II) acetylacetonate [, ] or vanadium(IV) chloride [], it enables the incorporation of dopant atoms into the tungsten oxide lattice during synthesis. This doping process modifies the material's electronic and optical properties, making it suitable for applications like intelligent window coatings and gas sensing.

Q4: What analytical techniques are commonly employed to characterize Tungsten (VI) ethoxide-derived materials?

A4: A combination of techniques helps researchers characterize the physical and chemical properties of materials synthesized using Tungsten (VI) ethoxide. Common methods include:

- X-ray diffraction (XRD): Determines the crystalline structure and phase purity of the synthesized materials [, , , , ]

- Scanning electron microscopy (SEM): Provides insights into the morphology and particle size distribution [, , , ]

- Transmission electron microscopy (TEM): Offers high-resolution imaging for analyzing nanoparticle size, shape, and crystal structure [, ]

- Raman Spectroscopy: Identifies the vibrational modes of molecules within the material, aiding in phase identification and structural analysis [, , ]

- Nitrogen adsorption (BET): Determines the surface area and pore size distribution of porous materials [, ]

- Rutherford backscattering spectroscopy (RBS): Quantifies the elemental composition and depth profiling of thin films [, ]

- X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of the surface of the materials []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)